KRAS G12C inhibitor 47

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

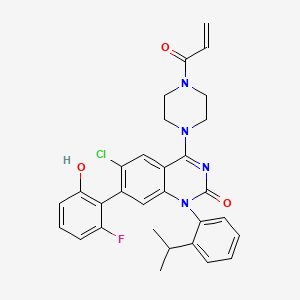

KRAS G12C inhibitor 47 represents a covalent small-molecule inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). This mutation substitutes glycine with cysteine at codon 12, creating a nucleophilic thiol group that enables covalent binding with inhibitors. Inhibitor 47 traps KRAS G12C in its inactive, GDP-bound conformation, preventing GTP loading and downstream signaling via the MAPK pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 47 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an all-carbon quaternary stereocenter, which is crucial for the compound’s activity. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable and cost-effective methods, such as continuous flow chemistry and automated synthesis platforms. The process is designed to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 47 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: Nucleophilic substitution reactions can modify the functional groups on the compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

Non-Small Cell Lung Cancer (NSCLC)

-

Efficacy in Clinical Trials :

- MRTX849 (Adagrasib) : In a pivotal trial (NCT03785249), adagrasib demonstrated an objective response rate (ORR) of 42.9% in previously treated patients with KRAS G12C-mutant NSCLC. The median progression-free survival (mPFS) was reported at 6.5 months .

- Sotorasib : Another KRAS G12C inhibitor, sotorasib, showed an ORR of 37.1% with mPFS of 6.8 months in similar patient cohorts .

-

Combination Therapies :

- Combining KRAS G12C inhibitors with other therapies such as EGFR inhibitors has shown promising results. For instance, the combination of cetuximab and divarasib resulted in a 62.5% ORR among patients who had not previously received KRAS G12C inhibitors .

- Ongoing trials are exploring combinations with SHP2 inhibitors and MEK inhibitors to overcome resistance mechanisms observed with monotherapy .

Other Cancer Types

- Colorectal Cancer (CRC) : The application of KRAS G12C inhibitors in CRC has been less effective compared to NSCLC. However, studies indicate that combining these inhibitors with EGFR-targeted therapies can enhance therapeutic efficacy .

- Pancreatic Ductal Adenocarcinoma (PDAC) : While initial results have been less encouraging, ongoing trials are assessing the potential benefits of these inhibitors in PDAC patients .

Resistance Mechanisms

Despite their efficacy, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms include:

- Reactivation of RAS Pathways : Tumors may adapt by reactivating RAS signaling pathways through various compensatory mechanisms.

- Upregulation of RTK Signaling : Increased receptor tyrosine kinase signaling can lead to adaptive resistance, necessitating combination therapies to mitigate this effect .

Case Study 1: NSCLC Patient Response

A patient with advanced NSCLC treated with adagrasib experienced a partial response after six weeks of therapy, demonstrating a significant reduction in tumor size and improved respiratory function. This case highlights the potential for rapid clinical benefit from targeted therapy.

Case Study 2: CRC Combination Therapy

In a clinical trial involving cetuximab and divarasib for KRAS G12C-mutant CRC, one patient achieved a complete response after three months of treatment. This underscores the importance of combination strategies in enhancing treatment efficacy for difficult-to-treat cancers.

Mechanism of Action

KRAS G12C inhibitor 47 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12C mutation .

List of Similar Compounds

- Sotorasib

- Adagrasib

- RM-018

- Compound A (an in-house developed KRAS G12C inhibitor used in preclinical studies) .

Biological Activity

KRAS G12C inhibitor 47, also known as compound 8-1-1, is a small molecule designed to selectively inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound represents a significant advancement in targeted cancer therapies due to its ability to covalently bind to the mutated KRAS protein, effectively locking it in an inactive state.

The biological activity of this compound is primarily characterized by its ability to bind covalently to the cysteine residue at position 12 of the KRAS protein. This binding occurs preferentially when KRAS is in its GDP-bound inactive state, preventing the nucleotide exchange that would reactivate the protein. The inhibitor's potency is quantified with an IC50 value of 0.172 µM, indicating a strong inhibitory effect on KRAS G12C activity .

In Vitro and In Vivo Studies

In Vitro Studies : Research has demonstrated that this compound effectively inhibits RAS-GTP binding and downstream signaling pathways, including MEK and ERK phosphorylation. These effects have been observed in various cancer cell lines harboring the KRAS G12C mutation, showcasing its selectivity and efficacy against mutant cells while sparing wild-type cells .

In Vivo Studies : In xenograft models, administration of this compound resulted in significant tumor regression. The compound was tested at doses that demonstrated both safety and efficacy, leading to substantial decreases in tumor size over time. These studies underscore the potential of this inhibitor for therapeutic use in patients with KRAS G12C mutations .

Comparative Analysis with Other Inhibitors

A comparison of this compound with other known inhibitors such as AMG-510 and MRTX849 reveals its competitive advantages:

| Inhibitor | IC50 (µM) | Selectivity | Stability | Tumor Regression |

|---|---|---|---|---|

| This compound | 0.172 | High (G12C-specific) | Stable | Significant |

| AMG-510 | ~0.1 | High | Moderate | Moderate |

| MRTX849 | ~0.5 | High | High | Significant |

The data indicates that while all inhibitors are effective, this compound offers a compelling profile in terms of potency and specificity .

Clinical Implications

Recent clinical trials involving patients with NSCLC have highlighted the effectiveness of KRAS G12C inhibitors. For example, a trial using AMG-510 showed promising results, but also indicated that resistance mechanisms could develop over time. In contrast, studies involving this compound suggest that its unique binding properties may mitigate some resistance pathways associated with other inhibitors .

Resistance Mechanisms

Despite the initial efficacy of KRAS G12C inhibitors, resistance remains a significant challenge. Research indicates that compensatory activation of alternative signaling pathways can occur following treatment. For instance, reactivation of wild-type RAS or upregulation of receptor tyrosine kinases (RTKs) can lead to diminished responses to therapy . Understanding these mechanisms is crucial for developing combination therapies that enhance the effectiveness of inhibitors like this compound.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which KRAS G12C inhibitor 47 binds to and inhibits the KRAS G12C mutant protein?

- Methodological Answer : this compound covalently targets the cysteine residue at position 12 of the KRAS G12C mutant protein, locking it in the inactive GDP-bound state. This prevents GTP binding and subsequent activation of downstream MAPK signaling pathways (e.g., ERK phosphorylation). Experimental validation includes mass spectrometry-based assays to confirm covalent binding and cellular assays (e.g., p-ERK inhibition in MIA PaCa-2 and A549 cells) .

- Key Data :

| Cell Line | IC50 (p-ERK inhibition) |

|---|---|

| MIA PaCa-2 | 0.046 μM |

| A549 | 69.8 μM |

Q. Which preclinical models are most suitable for evaluating this compound efficacy?

- Methodological Answer : Xenograft models using KRAS G12C-mutant cell lines (e.g., MIA PaCa-2 for pancreatic cancer) are standard. Tumor biopsies analyzed via immunoaffinity 2D-LC-MS/MS can quantify target engagement (e.g., KRAS alkylation) and correlate with pharmacodynamic effects like MAPK pathway suppression .

- Key Consideration : Differential responses across cell lines (e.g., A549 vs. MIA PaCa-2) highlight the need to validate models using genomic and proteomic profiling .

Advanced Research Questions

Q. How can researchers address the heterogeneity in this compound efficacy across tumor types (e.g., CRC vs. NSCLC)?

- Methodological Answer : Tumor-specific resistance mechanisms, such as co-occurring mutations (e.g., EGFR amplification in CRC) or adaptive feedback loops (e.g., MAPK pathway reactivation via WT-RAS), may explain efficacy discrepancies. Combinatorial strategies (e.g., KRAS G12C inhibitor + EGFR monoclonal antibodies) are under clinical evaluation (NCT03785249) .

- Data Contradiction : In CRC, monotherapy response rates are low (~7.1%), whereas NSCLC shows higher responses (~30-53%). Co-inhibition of EGFR in CRC improves efficacy, as seen in the KRYSTAL-1 trial (adagrasib + cetuximab) .

Q. What experimental approaches can identify biomarkers of resistance to this compound?

- Methodological Answer : Longitudinal genomic sequencing of patient-derived samples pre-/post-treatment can detect acquired mutations (e.g., KRAS amplification). Functional studies using siRNA knockdown of WT-RAS or inhibitors targeting reactivated pathways (e.g., LUNA18, a cyclic peptide suppressing ERK rebound) may validate resistance mechanisms .

- Key Finding : ERK reactivation occurs within 24–72 hours post-inhibitor treatment due to WT-RAS activation, necessitating combination therapies .

Q. How do covalent binding kinetics influence the pharmacodynamic profile of this compound?

- Methodological Answer : Irreversible inhibitors like this compound require assessment of target occupancy via covalent modification assays (e.g., LC-MS/MS). Preclinical studies show dose-dependent target engagement and pathway inhibition, but rapid GTP/GDP cycling in KRAS G12C may reduce durability .

- Advanced Tool : Ultra-sensitive 2D-LC-MS/MS quantifies KRAS alkylation in tumor biopsies, enabling correlation with clinical outcomes .

Q. Methodological Challenges and Solutions

Q. What strategies optimize the design of next-generation KRAS G12C inhibitors to enhance CNS penetration or reduce off-target effects?

- Methodological Answer : Structural optimization of the switch-II pocket binding moiety improves CNS penetration (e.g., D3S-001, a next-gen inhibitor with demonstrated brain metastasis activity). Selectivity profiling using cysteine-reactive chemoproteomic screens minimizes off-target effects .

- Case Study : D3S-001 achieves complete KRAS G12C target engagement at lower doses and is in Phase II trials for NSCLC/CRC .

Q. How should researchers interpret conflicting data on KRAS G12C mutation’s prognostic impact in metastatic CRC?

- Methodological Answer : Real-world datasets often lack granularity in co-mutation profiles (e.g., TP53, APC). Stratification by molecular subtypes (CMS classification) and validation in prospective cohorts (e.g., CodeBreak 100 expansion) can resolve discrepancies .

- Key Insight : KRAS G12C mutations in CRC are associated with shorter progression-free survival compared to NSCLC, likely due to tumor microenvironment differences .

Comparison with Similar Compounds

Mechanism of Action and Selectivity

KRAS G12C inhibitors are classified based on their structural moieties and binding kinetics. Sotorasib (AMG 510) and adagrasib (MRTX849) are first-generation inhibitors that covalently bind to the switch II pocket of GDP-bound KRAS G12C. Adagrasib exhibits 1,000-fold higher selectivity than sotorasib, attributed to optimized pharmacokinetics (e.g., prolonged half-life) . RMC 6291 uniquely binds cyclophilin A, forming a ternary complex that disrupts KRAS-effector interactions in its active (GTP-bound) state, a distinct mechanism compared to GDP-state inhibitors .

Pharmacokinetic and Pharmacodynamic Profiles

Clinical Efficacy Across Tumor Types

Resistance Mechanisms

Acquired resistance arises via:

- KRAS G12C amplification (reversible upon drug withdrawal) .

- Secondary mutations (e.g., Y96D, R68M) altering the switch II pocket .

- Adaptive feedback loops (e.g., RTK or MAPK reactivation) .

Combination Strategies

Tables

Table 1. Key Differentiators Among KRAS G12C Inhibitors

Table 2. Efficacy in KRAS G12C-Mutated Cancers

| Tumor Type | Sotorasib (ORR) | Adagrasib (ORR) | GDC-6036 + Cetuximab (ORR) |

|---|---|---|---|

| NSCLC | 32.2% | 43% | N/A |

| CRC | 7% | 22% | 66% |

Properties

Molecular Formula |

C30H28ClFN4O3 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one |

InChI |

InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3 |

InChI Key |

AFCLJUXYULJJII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.